Janex-1

概要

説明

WHI-P131は、ヤヌスキナーゼ3(Jak3)の強力かつ選択的な阻害剤です。 この新規キナゾリン誘導体は、Jak1、Jak2または他のファミリーチロシンキナーゼに影響を与えることなく、構成的に活性なJak3の酵素活性を阻害します 。 トロンビン誘発性Stat1およびStat3のチロシンリン酸化を阻害することが示されており、急性リンパ芽球性白血病、多形性膠芽腫、血栓塞栓症などの疾患の研究に役立ちます .

準備方法

WHI-P131は凍結乾燥粉末として供給されます。 15 mMストックの場合、粉末5 mgをジメチルスルホキシド(DMSO)998 μlに再構成します 。 作用濃度と処理の長さは、目的の効果によって異なります 。この化合物は、4℃で乾燥保存した場合、凍結乾燥形態で24か月間安定です。 溶液になったら、-20℃で保存し、2か月以内に使用して活性の低下を防ぎます .

化学反応の分析

Inhibition of Cytokine Signaling

Janex-1 has been shown to significantly inhibit the activity of JAK3 without affecting JAK1 or JAK2, making it a highly specific inhibitor. In studies involving human lymphoblastoid B-cell lines, this compound demonstrated an IC50 value of 78 μM for JAK3 inhibition . This specificity allows for targeted therapeutic effects while minimizing off-target effects.

Effects on Immune Cells

In a model of type 1 diabetes using NOD mice, treatment with this compound resulted in only 9% of treated mice developing diabetes compared to 60% in the control group . This suggests that this compound effectively inhibits the pathogenic signaling pathways mediated by JAK3, reducing cytokine toxicity and preserving pancreatic function.

Vascular Effects

Research has indicated that this compound can ameliorate conditions such as acute pulmonary embolism by inhibiting vascular remodeling processes mediated by platelet-derived growth factor (PDGF). In vitro studies showed that this compound reduced PDGF-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs) by blocking the JAK3/STAT3 signaling pathway .

-

Research Findings

This compound represents a promising therapeutic agent due to its specific inhibition of JAK3, which plays a vital role in various inflammatory and immune responses. Its efficacy in reducing disease progression in type 1 diabetes and mitigating vascular complications highlights its potential applications in clinical settings.

-

Future Directions

Further research is needed to explore the full range of biological effects and potential therapeutic applications of this compound, including its long-term safety profile and efficacy across different disease models.

This detailed analysis underscores the significance of this compound as a selective pharmacological tool for investigating JAK3-related pathways and developing targeted therapies for autoimmune and inflammatory diseases.

科学的研究の応用

Therapeutic Applications in Autoimmune Diseases

Janex-1 has shown promise in treating autoimmune conditions, particularly type 1 diabetes. In studies involving the non-obese diabetic (NOD) mouse model, this compound administration significantly delayed the onset of diabetes:

- Study Findings : A study demonstrated that only 9% of NOD females treated with this compound developed diabetes by week 25, compared to 60% in the control group . This effect was attributed to the inhibition of insulitis and preservation of pancreatic beta-cell function.

| Parameter | Control Group | This compound Treatment |

|---|---|---|

| Diabetes Incidence at 25 weeks | 60% | 9% |

| Insulitis Development | Yes | No |

Protection Against Cytokine-Induced Damage

In another significant application, this compound has been shown to protect pancreatic islets from cytokine-induced damage. The molecular mechanisms involved include:

- Mechanisms : this compound suppresses nitric oxide production and inducible nitric oxide synthase (iNOS) expression through the inhibition of nuclear factor kappa B (NF-kB) and JAK/STAT pathways . This action preserves beta-cell mass and functionality.

| Cytokine Treatment | NO Production | iNOS Expression | Islet Viability |

|---|---|---|---|

| Without this compound | High | Elevated | Low |

| With this compound | Low | Reduced | High |

Cardiovascular Applications

This compound has also been investigated for its role in improving outcomes in acute pulmonary embolism (APE). Research indicates that it mitigates vascular remodeling and improves right ventricular function:

- Study Insights : In a mouse model of APE, treatment with this compound resulted in reduced right ventricular systolic pressure and improved survival rates . The compound inhibited platelet-derived growth factor (PDGF)-induced proliferation of pulmonary artery smooth muscle cells (PVSMCs), which is crucial for preventing vascular complications.

| Treatment Group | RVSP (mmHg) | Survival Rate (Day 15) |

|---|---|---|

| Control | Elevated | 30% |

| This compound (100 mg/kg) | Reduced | >60% |

Inhibition of Inflammatory Responses

This compound's ability to modulate inflammatory responses has been highlighted in studies focusing on its effects on tumor necrosis factor-alpha (TNF-α):

- Research Findings : The compound inhibited the expression of cell adhesion molecules induced by TNF-α through suppression of STAT3 phosphorylation and NF-kB activation, thereby improving myocardial vascular permeability in endotoxemic mice .

Summary of Research Findings

The following table summarizes key findings from various studies on the applications of this compound:

作用機序

WHI-P131は、Jak1、Jak2または他のファミリーチロシンキナーゼに影響を与えることなく、構成的に活性なヤヌスキナーゼ3(Jak3)の酵素活性を阻害することによってその効果を発揮します 。 また、トロンビン誘発性Stat1およびStat3のチロシンリン酸化を阻害します 。 この阻害は、膠芽腫細胞における細胞接着および遊走の抑制と、さまざまな癌細胞株におけるアポトーシスの誘導につながります .

類似の化合物との比較

WHI-P131は、Jak1やJak2などの他のキナーゼに影響を与えることなく、ヤヌスキナーゼ3(Jak3)を選択的に阻害するという点でユニークです 。類似の化合物には以下のようなものがあります。

類似化合物との比較

生物活性

Janex-1, a selective inhibitor of Janus kinase 3 (JAK3), has emerged as a significant compound in biomedical research, particularly for its immunomodulatory and anti-inflammatory properties. This article provides an in-depth examination of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

This compound selectively inhibits JAK3, a member of the Janus kinase family involved in cytokine signaling. Unlike other JAK inhibitors, this compound does not affect JAK1 or JAK2, making it a highly specific therapeutic agent. The inhibition of JAK3 leads to the downregulation of various signaling pathways, including the JAK/STAT pathway and NF-κB activation, which are crucial in mediating inflammatory responses.

Key Findings from Research Studies

-

Inhibition of Cytokine Toxicity :

- In vitro studies demonstrated that this compound protects pancreatic islets from cytokine toxicity by reducing inducible nitric oxide synthase (iNOS) expression and nitric oxide (NO) production. This was evidenced in experiments using human lymphoblastoid B-cell lines where this compound exhibited significant inhibitory effects on JAK3 activity without affecting other tyrosine kinases .

-

Type 1 Diabetes Model :

- In a non-obese diabetic (NOD) mouse model, administration of this compound (100 mg/kg/day) significantly delayed the onset of diabetes. Only 9% of treated mice developed diabetes over 25 weeks compared to 60% in the control group, indicating its potential as a preventative treatment for autoimmune diseases .

-

Pulmonary Vascular Remodeling :

- This compound has shown protective effects in models of acute pulmonary embolism (APE). Studies indicated that it inhibits proliferation of pulmonary vascular smooth muscle cells (PVSMCs) and reduces vascular remodeling by modulating the JAK3/STAT3 signaling pathway. Mice treated with this compound displayed improved survival rates and reduced right ventricular systolic pressure compared to controls .

-

Myocardial Vascular Permeability :

- Research also highlighted this compound's role in ameliorating TNF-α-induced cell adhesion molecule expression in human umbilical vein endothelial cells (HUVECs). The compound reduced the expression of intercellular adhesion molecule (ICAM)-1 and vascular cell adhesion molecule (VCAM)-1, which are critical in inflammatory processes .

Case Study 1: Type 1 Diabetes Prevention

A study involving NOD mice demonstrated that this compound significantly reduced the incidence of diabetes when administered from week 10 to week 25. This case highlights its potential application in preventing autoimmune diabetes through targeted inhibition of JAK3 signaling.

| Parameter | Control Group | This compound Group |

|---|---|---|

| Percentage Diabetic Mice (%) | 60 | 9 |

| Treatment Duration (weeks) | N/A | 15 |

Case Study 2: Acute Pulmonary Embolism

In a model of acute pulmonary embolism, treatment with this compound resulted in decreased mortality and improved pulmonary vascular remodeling.

| Treatment Group | Survival Rate (%) | Right Ventricular Systolic Pressure (mmHg) |

|---|---|---|

| Control | 30 | Increased |

| This compound (100 mg/kg) | 70 | Decreased |

特性

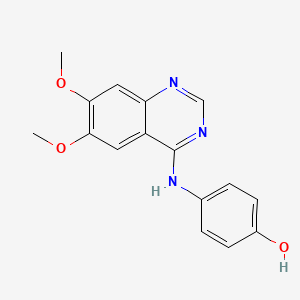

IUPAC Name |

4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-3-5-11(20)6-4-10/h3-9,20H,1-2H3,(H,17,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZUXBLMYUPGPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301226692 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

202475-60-3 | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=202475-60-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | WHI P131 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202475603 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4′-Hydroxyphenyl)amino-6,7-dimethoxyquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301226692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JANEX-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1J8Q49TR3I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。